

An In-Depth Technical Guide to Ethyl Phenylcyanoacetate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Ethyl phenylcyanoacetate*

Cat. No.: *B146944*

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Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **ethyl phenylcyanoacetate**, a pivotal intermediate in modern organic synthesis. Moving beyond basic data, we delve into the causality behind its synthetic routes, explore its versatile reactivity, and highlight its critical applications in pharmaceutical development and materials science. This document is structured to serve as a practical reference for laboratory professionals, emphasizing mechanistic understanding and procedural integrity.

Core Molecular Profile

Ethyl phenylcyanoacetate, also known by its IUPAC name ethyl 2-cyano-2-phenylacetate, is an alpha-substituted cyanoacetate ester.^{[1][2]} Its structure features a carbon atom bonded to four distinct and electronically significant groups: a phenyl ring, a cyano group, an ethyl ester group, and an acidic proton. This unique arrangement is the source of its versatile reactivity and widespread utility as a chemical building block.^[3]

The fundamental properties and identifiers of **ethyl phenylcyanoacetate** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1][4][5]
Molecular Weight	189.21 g/mol	[1][3][4][6]
CAS Number	4553-07-5	[1][3][4][6]
IUPAC Name	ethyl 2-cyano-2-phenylacetate	[1]
Synonyms	Phenylcyanoacetic Acid Ethyl Ester, Ethyl α -cyanophenylacetate	[1][4][7]
Appearance	Colorless to light yellow liquid	[2][8]
Boiling Point	275 °C (lit.)	
Density	1.09 g/mL at 25 °C (lit.)	

Synthesis of Ethyl Phenylcyanoacetate

The synthesis of **ethyl phenylcyanoacetate** is well-established, with the most common and efficient industrial method being a Claisen-type condensation. An alternative route involves the direct alkylation of ethyl cyanoacetate. Understanding the principles behind these methods is key to optimizing reaction yield and purity.

Principle Synthetic Route: Claisen-type Condensation

The preferred method for both laboratory and industrial scales is the carbethoxylation of phenylacetonitrile.^[3] This reaction leverages the acidity of the α -proton on phenylacetonitrile, which is enhanced by the adjacent electron-withdrawing cyano group.

Reaction: Phenylacetonitrile + Diethyl Carbonate --(Base)--> **Ethyl Phenylcyanoacetate**

Mechanistic Insight

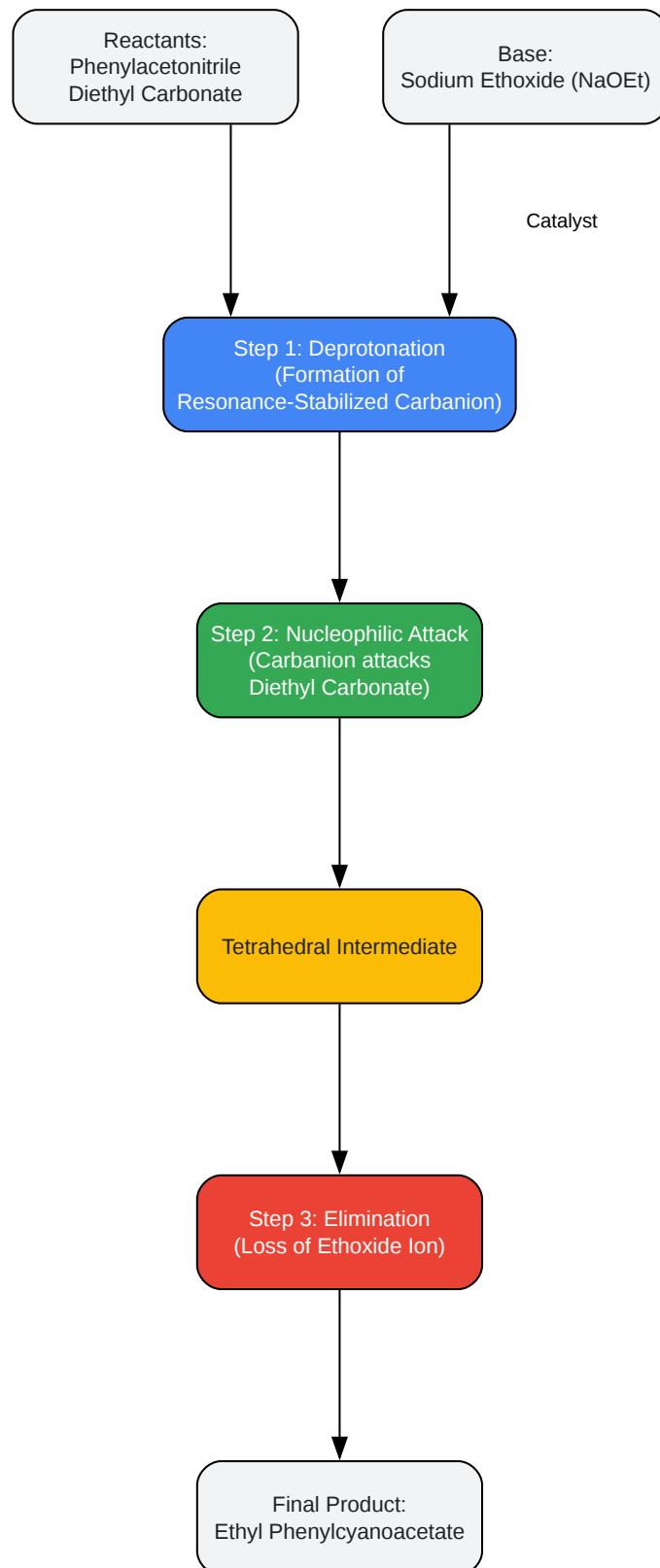
This transformation proceeds through a clear, base-catalyzed mechanism. The choice of a strong, non-nucleophilic base is critical for efficient deprotonation without unwanted side reactions. Sodium ethoxide is commonly employed.^[3]

- Deprotonation: Sodium ethoxide abstracts the acidic α -proton from phenylacetonitrile, generating a resonance-stabilized carbanion (enolate). This is the rate-determining step and requires a sufficiently strong base.[3]
- Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate.[3]
- Elimination: The resulting tetrahedral intermediate is unstable and collapses, eliminating an ethoxide ion to yield the final product, **ethyl phenylcyanoacetate**.[3]

The entire process must be conducted under strictly anhydrous conditions. Any moisture present will react with the sodium ethoxide, quenching the base and significantly reducing the yield.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Claisen-type condensation synthesis of **ethyl phenylcyanoacetate**.

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Caption: Workflow of **Ethyl Phenylcyanoacetate** synthesis via Claisen condensation.

Detailed Experimental Protocol (Illustrative)

This protocol is a self-validating system based on established chemical principles for Claisen-type condensations.

- Apparatus & Reagent Preparation:
 - Ensure all glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) is thoroughly oven-dried to remove all traces of water.
 - Use freshly prepared sodium ethoxide or high-purity commercial grade material. The quality is paramount to success.[\[3\]](#)
 - Dry all solvents (e.g., toluene) and reagents (phenylacetonitrile, diethyl carbonate) prior to use, typically by distillation or using molecular sieves.[\[3\]](#)
- Reaction Execution:
 - Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction flask with sodium ethoxide, dry toluene, and diethyl carbonate.
 - Begin vigorous stirring to create a slurry. Heat the mixture to initiate dissolution.
 - Add phenylacetonitrile dropwise from the dropping funnel at a rate that maintains a controlled reflux.
 - After the addition is complete, maintain the reaction under reflux for several hours to ensure completion, monitoring by TLC or GC.
- Workup & Purification:
 - Cool the reaction mixture to room temperature.
 - Carefully quench the reaction by adding it to a mixture of ice and a weak acid (e.g., acetic acid) to neutralize the remaining base.
 - Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

- Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
- Remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure **ethyl phenylcyanoacetate**.

Chemical Reactivity and Synthetic Utility

The synthetic power of **ethyl phenylcyanoacetate** stems from the acidic proton at the α -carbon. Positioned between three electron-withdrawing groups (phenyl, cyano, and ester), this proton is readily abstracted by a base to form a stable nucleophilic carbanion.^[3] This reactivity makes it a cornerstone intermediate for forming new carbon-carbon bonds.

- Knoevenagel Condensation: It readily condenses with aldehydes and ketones to form substituted alkenes, a foundational reaction in organic synthesis.^[3]
- Michael Additions: As a soft nucleophile, its carbanion participates in conjugate additions to α,β -unsaturated carbonyl compounds.^[3]
- Alkylation: The carbanion can be alkylated using various electrophiles, such as alkyl halides, allowing for the construction of more complex molecular frameworks.
- Precursor for Heterocycles: It is a key starting material in multicomponent reactions, such as the Gewald reaction for synthesizing substituted thiophenes and thiazoles.^[9]

Applications in Research and Development

The versatile reactivity of **ethyl phenylcyanoacetate** makes it an invaluable tool across several scientific disciplines.

Pharmaceutical and Drug Discovery

This is the most significant area of application for **ethyl phenylcyanoacetate**.^[3] Its structure is a versatile scaffold used as a starting point or intermediate in the synthesis of a vast array of pharmaceutical compounds.^{[10][11]}

- Building Block for Active Pharmaceutical Ingredients (APIs): The molecule's functional groups allow for its elaboration into complex structures found in drugs targeting the central

nervous system, inflammation, and microbial infections.[3]

- Medicinal Chemistry Scaffolding: Drug development professionals utilize **ethyl phenylcyanoacetate** derivatives to create libraries of novel compounds.[3] These libraries are then screened for biological activity against various therapeutic targets, aiding in the discovery of new lead compounds.[3]
- Asymmetric Synthesis: It is used as a reagent in the asymmetric synthesis of complex natural products, such as in the synthesis of (-)-manzacidin A.[2]

Materials Science

Beyond pharmaceuticals, **ethyl phenylcyanoacetate** and its derivatives are finding use in materials science as precursors in the synthesis of specialty polymers and functional materials. [3] The properties of these materials can be tailored by modifying the substituents on the core molecule, opening avenues for applications in electronics and optics.[3]

Safety and Handling

Ethyl phenylcyanoacetate is classified as harmful and an irritant.[6][8]

- Hazards: Harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory system irritation.[6][8]
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures before use.

Conclusion

Ethyl phenylcyanoacetate is far more than a simple chemical reagent; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its unique electronic structure enables a wide range of chemical transformations that are fundamental to the construction of

complex and biologically active molecules. From its foundational role in C-C bond formation to its application as a critical scaffold in drug discovery, the enduring relevance of **ethyl phenylcyanoacetate** is a testament to its remarkable utility in advancing chemical and medical science.[3]

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